2,4-Dibromo-3-chloro-6-ethoxyaniline
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Overview
Description
2,4-Dibromo-3-chloro-6-ethoxyaniline is an organic compound with the molecular formula C8H8Br2ClNO It is a derivative of aniline, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-chloro-6-ethoxyaniline typically involves the bromination and chlorination of aniline derivatives followed by the introduction of an ethoxy group. One common method includes:
Bromination: Aniline is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Ethoxylation: Finally, the ethoxy group is introduced through a reaction with ethyl alcohol in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and chlorination steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-chloro-6-ethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of reduced aniline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dibromo-3-chloro-6-ethoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-chloro-6-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to potential therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromoaniline
- 3-Chloroaniline
- 6-Ethoxyaniline
Uniqueness
2,4-Dibromo-3-chloro-6-ethoxyaniline is unique due to the combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for novel research findings.
Biological Activity
2,4-Dibromo-3-chloro-6-ethoxyaniline is an aromatic amine compound that has garnered attention in various fields, particularly in toxicology and environmental science. This compound's biological activity is crucial for understanding its potential health effects and environmental impact. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound has the following chemical properties:
- Molecular Formula : C10H8Br2ClN
- Molecular Weight : 327.45 g/mol
- Structure : The compound features a benzene ring with two bromine atoms and one chlorine atom as substituents, along with an ethoxy group.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, potentially leading to toxic effects.
- Receptor Binding : It may bind to receptors that regulate cellular functions, impacting signaling pathways and gene expression.
Toxicological Effects
Several studies have investigated the toxicological effects of this compound:
- Endocrine Disruption : Research indicates that this compound may exhibit endocrine-disrupting properties. In vitro assays have shown alterations in hormone signaling pathways when cells are exposed to varying concentrations of the compound .
- Mutagenicity : The compound has been assessed for mutagenic potential using the Ames test. Results indicated a significant increase in mutagenic activity at higher concentrations, suggesting a risk for genetic damage .
- Cytotoxicity : Studies on cell viability have demonstrated that exposure to this compound results in dose-dependent cytotoxic effects in various cell lines, including liver and kidney cells .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Endocrine Disruption | Altered hormone signaling | |
Mutagenicity | Increased mutations in Ames test | |
Cytotoxicity | Dose-dependent cell death |
Case Study 1: Environmental Impact Assessment
A study conducted on the presence of this compound in wastewater revealed significant levels of the compound, raising concerns about its persistence in aquatic environments and potential bioaccumulation in aquatic organisms. The study highlighted the need for monitoring and regulation due to its toxicological profiles .
Case Study 2: Occupational Exposure
In an occupational health study involving workers handling products containing this compound, symptoms of respiratory distress and skin irritation were reported. Biomonitoring indicated elevated levels of the compound in urine samples from exposed individuals, correlating with reported health issues .
Properties
Molecular Formula |
C8H8Br2ClNO |
---|---|
Molecular Weight |
329.41 g/mol |
IUPAC Name |
2,4-dibromo-3-chloro-6-ethoxyaniline |
InChI |
InChI=1S/C8H8Br2ClNO/c1-2-13-5-3-4(9)7(11)6(10)8(5)12/h3H,2,12H2,1H3 |
InChI Key |
ZIJPHZYIEYDDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1N)Br)Cl)Br |
Origin of Product |
United States |
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